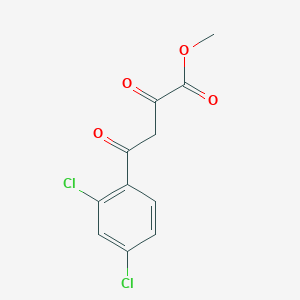

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and related compounds often involves complex chemical reactions, where specific precursors are reacted under controlled conditions to yield the desired product. For instance, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a related compound, was synthesized from L-aspartic acid through a series of steps, including selective methylation, Boc-protection, acylation with ethyl chloroformate, reduction by NaBH4, followed by oxidation, achieving an overall yield of about 41% (Zhang Xingxian, 2012).

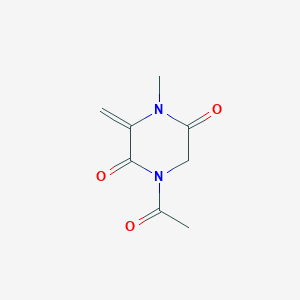

Molecular Structure Analysis

The molecular structure of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and its derivatives has been extensively studied through spectroscopic methods and computational analyses. Studies have shown the importance of vibrational bands, molecular stability through hyper-conjugative interactions, and charge delocalization using techniques like FT-IR, FT-Raman spectra, and theoretical DFT calculations (K. Vanasundari et al., 2018).

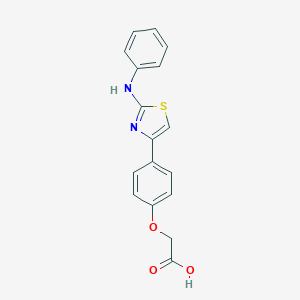

Chemical Reactions and Properties

The chemical reactions involving Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate explore its reactivity and interaction with other chemical entities. For example, its reaction with tetracyanoethylene yielded methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates, showcasing its potential in forming complex molecular structures with possible applications in supramolecular chemistry (V. P. Sheverdov et al., 2017).

Physical Properties Analysis

The study of the physical properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate includes investigations into its optical and thermal behavior, as well as its solubility and stability under various conditions. These properties are crucial for understanding the compound's applications in different scientific domains.

Chemical Properties Analysis

The chemical properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate encompass its reactivity, stability, and interactions with other molecules. Its noncovalent interactions, hydrogen bonding, and van der Waals interactions play significant roles in its molecular geometry and electron localization function, affecting its overall chemical behavior and potential applications (K. Vanasundari et al., 2018).

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Biodegradation

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a chemical closely related to the herbicide 2,4-D, has been the subject of extensive research due to its widespread use and potential environmental impact. Studies have focused on its behavior in agricultural environments, highlighting the role of microorganisms in its degradation. Microbial degradation is emphasized as a key process for mitigating environmental pollution and protecting public health by breaking down the chemical into less harmful substances. This is crucial for reducing the herbicide's persistence in the environment and minimizing its damaging effects on non-target species (Magnoli et al., 2020).

Advanced Oxidation Processes for Water Treatment

Advanced oxidation processes (AOPs) have been explored as a method for treating water contaminated with pesticides, including substances similar to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. These processes, which involve the generation of highly reactive species capable of degrading organic pollutants, have shown high efficiency in removing pesticides from wastewater. Ozonation, photocatalysis, and electrochemical processes are among the AOPs evaluated for their ability to degrade and mineralize these compounds, offering promising solutions for mitigating water pollution and ensuring the safety of water resources (Girón-Navarro et al., 2021).

Nanotechnology for Contaminant Degradation

Nanotechnology provides innovative approaches for the remediation of water contaminated with a variety of pollutants, including organochlorine pesticides similar to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. The use of nanomaterials enables the efficient and eco-friendly removal of contaminants from water, showcasing the potential for broad applications in environmental protection. This approach not only addresses the challenge of water contamination but also minimizes the risk of secondary pollution, highlighting the role of nanotechnology in advancing sustainable water treatment technologies (Khan & Lee, 2021).

Implications for Human Health and Ecosystems

The widespread use of herbicides based on 2,4-D, a compound closely related to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, raises concerns about their impact on human health and ecosystems. Research has shown that exposure to these herbicides can have toxic effects on non-target organisms, including aquatic life, plants, and potentially humans. The environmental persistence of these compounds necessitates ongoing research and careful management to prevent adverse effects on ecosystems and public health (Islam et al., 2017).

Eigenschaften

IUPAC Name |

methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANFKOMMZYTNJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378074 |

Source

|

| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

CAS RN |

175711-73-6 |

Source

|

| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)